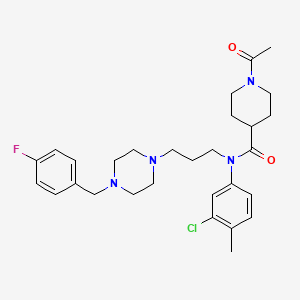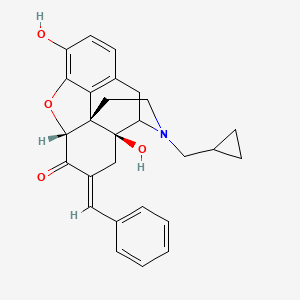![molecular formula C18H25Cl3N2O B10752673 3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride](/img/structure/B10752673.png)
3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride is a complex organic compound with a unique structure that includes a benzamide core substituted with dichloro groups and a pyrrolidinylcyclohexyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield 3,4-dichloro-N-methylbenzamide.
Introduction of the Pyrrolidinylcyclohexyl Moiety: The pyrrolidinylcyclohexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-pyrrolidin-1-ylcyclohexylamine with the previously synthesized 3,4-dichloro-N-methylbenzamide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The dichloro groups on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
科学的研究の応用
3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-dichloro-N-methylbenzamide: Lacks the pyrrolidinylcyclohexyl moiety, resulting in different biological activities.
N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide: Lacks the dichloro substitution on the benzamide core.
Uniqueness
3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride is unique due to the combination of its dichloro-substituted benzamide core and the pyrrolidinylcyclohexyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H25Cl3N2O |
|---|---|
分子量 |
391.8 g/mol |
IUPAC名 |
3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m0./s1 |
InChIキー |
WFUASZXAHZXJMX-MCJVGQIASA-N |
異性体SMILES |
CN([C@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
正規SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)



![2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide](/img/structure/B10752630.png)



![1-(4-chlorobenzyl)-2-(2,2-dimethyl-3-(1H-tetrazol-5-yl)propyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indole](/img/structure/B10752652.png)
![(3R)-6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752659.png)
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752665.png)

![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B10752668.png)
